molecular formula C11H13FO2 B1456997 4-(Tert-butyl)-3-fluorobenzoic acid CAS No. 1228155-69-8

4-(Tert-butyl)-3-fluorobenzoic acid

Cat. No. B1456997
M. Wt: 196.22 g/mol
InChI Key: QPCXHNKGIHFBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)-3-fluorobenzoic acid is a chemical compound used in various applications. It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an intermediate in the chemical industry for producing esters of PTBBA, a chain stop agent in resins . It has been identified as an endocrine-disrupting chemical (EDC) present in honey .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as the N-Alkylation of Pyrazole Reaction in Ionic Liquid . Another method involves the preparation of tert-butyl 4-chloromethyl benzoate, an anticancer drug intermediate . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .


Molecular Structure Analysis

The molecular formula of 4-(Tert-butyl)-3-fluorobenzoic acid is C11H14O2 . The structure of similar compounds is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the Beilstein test which confirms the presence of a halogen in solution . The reduction of a ketone to a secondary hydroxyl is also a common organic redox process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tert-butyl)-3-fluorobenzoic acid include a molecular weight of 178.23 g/mol and a melting point of 162-165 °C (lit.) .

Scientific Research Applications

1. NMR Studies of Macromolecular Complexes

  • Application Summary : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes. It is particularly useful in the study of complexes formed on membranes by the neuronal SNAREs that mediate neurotransmitter release and synaptotagmin-1, the Ca2+ sensor that triggers release .
  • Methods of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
  • Results/Outcomes : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances that likely result because of the shorter linkage between the tert-butyl and the tagged cysteine .

2. Synthesis of 2-tert-butyl-4-methylphenol

  • Application Summary : The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction, because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .
  • Methods of Application : The alkylation of p-cresol and tert-butyl alcohol to synthesize 2-TBM has been proved to be the most effective way because of the convenient operation in the reaction process .
  • Results/Outcomes : An efficient catalyst can reduce the reaction energy barrier, and much milder reaction conditions can be used in the reaction system .

3. Thermal Stabilizer in PVC

  • Application Summary : 4-tert-Butylbenzoic acid is used as a thermal stabilizer in PVC .

4. Biosynthetic and Biodegradation Pathways

  • Application Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

5. Antifreeze and Corrosion Inhibitors in Cooling Fluids

  • Application Summary : The metal salts of 4 tert-butyl benzoic acid are used as antifreeze and corrosion inhibitors in cooling fluids .

6. Chain Stop Agent in Resins

  • Application Summary : 4-tert-Butylbenzoic acid is used as a chain stop agent in resins .

7. Biocatalytic Processes

  • Application Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

8. Synthesis of Tertiary Butyl Esters

  • Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

9. Potent Yeast Sirtuin (Sir2p) Inhibitor

  • Application Summary : 4-tert-Butylbenzoic acid is used as a potent yeast sirtuin (Sir2p) inhibitor .

Safety And Hazards

4-(Tert-butyl)-3-fluorobenzoic acid is moderately toxic by ingestion. It has experimental reproductive effects and is an irritant. It is combustible when exposed to heat or flame and is incompatible with oxidizing materials .

properties

IUPAC Name

4-tert-butyl-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXHNKGIHFBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-3-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Tert-butyl)-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.